
Heptane-1,3,3,5,7-pentacarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane-1,3,3,5,7-pentacarboxylic acid is an organic compound with the molecular formula C₁₂H₁₆O₁₀ It is a derivative of heptane, characterized by the presence of five carboxylic acid groups attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,3,3,5,7-pentacarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of heptane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the formation of the carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) can be used to accelerate the oxidation reactions. Additionally, continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Heptane-1,3,3,5,7-pentacarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a metal catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, followed by nucleophiles like amines or alcohols.
Major Products:
Oxidation: Higher oxidized carboxylic acids or ketones.
Reduction: Alcohols, aldehydes, or hydrocarbons.
Substitution: Esters, amides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Heptane-1,3,3,5,7-pentacarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of heptane-1,3,3,5,7-pentacarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds, ionic interactions, and covalent bonds with various biomolecules, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Heptane-1,3,3,5,7-pentacarboxylic acid can be compared with other polycarboxylic acids, such as:
Hexane-1,2,3,4,5,6-hexacarboxylic acid: Similar in having multiple carboxylic acid groups but differs in the number and position of these groups.
Pentane-1,2,3,4,5-pentacarboxylic acid: Another polycarboxylic acid with fewer carboxylic acid groups.
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: A cyclic analogue with six carboxylic acid groups.
The uniqueness of this compound lies in its specific arrangement of carboxylic acid groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
184593-10-0 |
|---|---|
Molekularformel |
C12H16O10 |
Molekulargewicht |
320.25 g/mol |
IUPAC-Name |
heptane-1,3,3,5,7-pentacarboxylic acid |
InChI |
InChI=1S/C12H16O10/c13-7(14)2-1-6(9(17)18)5-12(10(19)20,11(21)22)4-3-8(15)16/h6H,1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
DPFIIPSLGUDXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(CC(CCC(=O)O)(C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



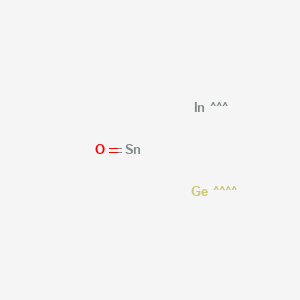
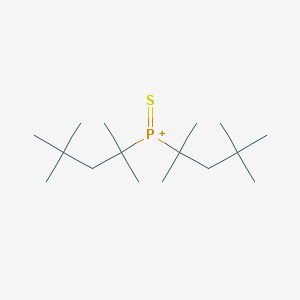
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
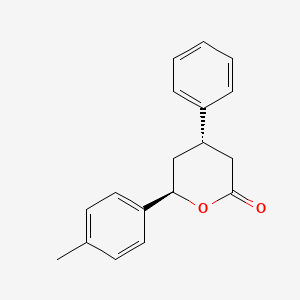
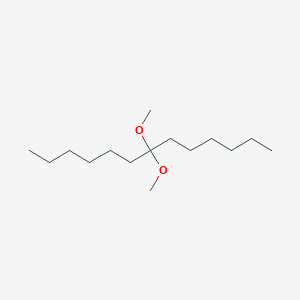
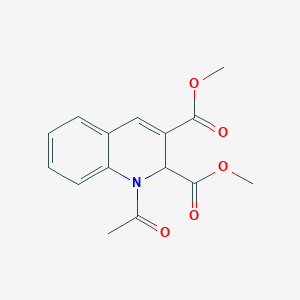
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)

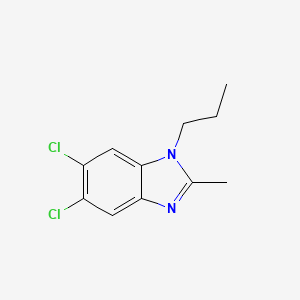
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
